Suzuki–Miyaura Coupling Yield Advantage of 6‑Bromo vs. 6‑Chloro Imidazo[1,2‑a]pyridine Substrate
Under identical microwave‑assisted Suzuki–Miyaura conditions (Pd(OAc)₂/PPh₃, K₂CO₃, dioxane/EtOH, 150 °C, 20 min), 6‑bromoimidazo[1,2‑a]pyridine achieves 87–89% conversion to the 6‑aryl product [1]. In contrast, 6‑chloroimidazo[1,2‑a]pyridine derivatives under comparable conditions typically afford 64–80% yields, and the 6‑bromo substrate consistently outperforms the 6‑chloro analogue in reaction rate and catalyst turnover [2].
| Evidence Dimension | Cross‑coupling yield (Suzuki–Miyaura) |
|---|---|
| Target Compound Data | 87–89% (6‑bromo substrate, p‑thiomethylphenylboronic acid) |
| Comparator Or Baseline | 6‑Chloroimidazo[1,2‑a]pyridine: 64–80% (analogous conditions, various boronic acids) |
| Quantified Difference | 7–25 percentage points higher yield with 6‑bromo |
| Conditions | Microwave irradiation, 150 °C, 20 min, Pd(OAc)₂/PPh₃, K₂CO₃, dioxane/EtOH |
Why This Matters
Higher and more reproducible cross‑coupling yields directly reduce the cost per gram of diversified library products, improving return on investment in medicinal chemistry campaigns.
- [1] Koubachi, J. et al. (2008) Efficient Microwave‑Assisted Suzuki‑Miyaura Cross‑Coupling Reaction of 6‑Halogenoimidazo[1,2‑a]pyridines. J. Mar. Chim. Heterocycl., 7(1): 51‑60. Table 1 (87–89% yield). Available at: https://www.academia.edu/75158657/ View Source
- [2] Enguehard, C. et al. (2001) (Hetero)Arylation of 6‑Halogenoimidazo[1,2‑a]pyridines Differently Substituted at C(2): Influence of the 2‑Substituent on the Suzuki Cross‑Coupling Reaction. Helv. Chim. Acta, 84(12): 3610–3615. DOI:10.1002/1522‑2675(20011219)84:12<3610::AID‑HLCA3610>3.0.CO;2‑D View Source
